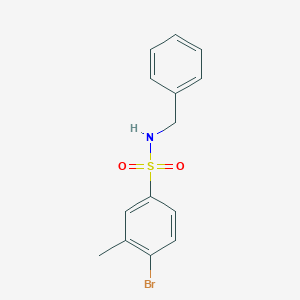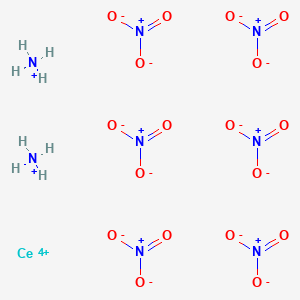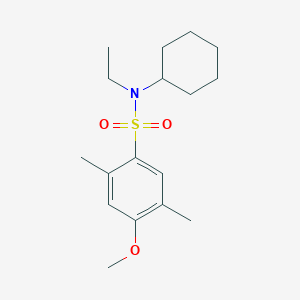
8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate is a chemical compound with the molecular formula C16H11Cl2NO3S. It is known for its unique structure, which combines a quinoline moiety with a dichloromethylbenzenesulfonate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate typically involves the reaction of quinoline derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of 8-hydroxyquinoline and 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinoline N-oxides under specific conditions.
Reduction Reactions: The compound can be reduced to form different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, with reactions typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, and reduced quinoline compounds .
科学研究应用
8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways. These interactions make it a promising candidate for drug development .
相似化合物的比较
Similar Compounds
Quinoline: A basic structure similar to 8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate but lacks the sulfonate group.
8-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of the sulfonate group.
2,4-Dichloro-5-methylbenzenesulfonic acid: Contains the sulfonate group but lacks the quinoline moiety.
Uniqueness
This compound is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and exhibit potential therapeutic effects that are not observed in its individual components .
属性
分子式 |
C16H11Cl2NO3S |
|---|---|
分子量 |
368.2 g/mol |
IUPAC 名称 |
quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate |
InChI |
InChI=1S/C16H11Cl2NO3S/c1-10-8-15(13(18)9-12(10)17)23(20,21)22-14-6-2-4-11-5-3-7-19-16(11)14/h2-9H,1H3 |
InChI 键 |
HQJHOBANXABPTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)
![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)
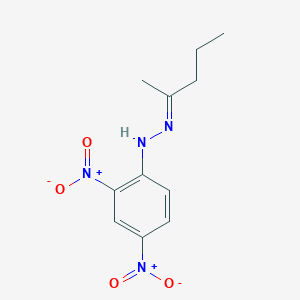
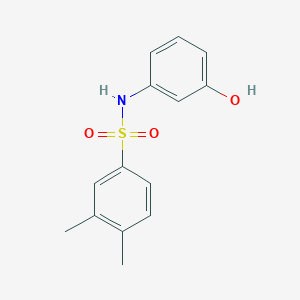
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
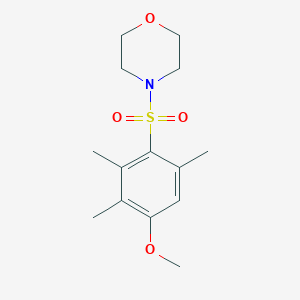

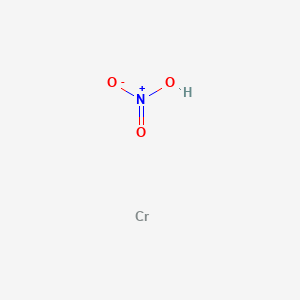
![Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B239446.png)
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)
